Cas no 1093307-34-6 (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide)

3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamide
- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanamide
- 1H-Pyrazole-1-propanamide,4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 3-(4-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanaMide
- AK-38175
- ANW-49004
- CTK8B5519
- PubChem18550
- RP29435
- SureCN2993758
- 1H-Pyrazole-1-propanamide-4-boronic acid pinacol ester
- DTXSID00720958
- 1H-Pyrazole-1-propanamide, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- AKOS015920212
- POZMTDBIARATTJ-UHFFFAOYSA-N
- SCHEMBL2993758
- 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanamide
- MFCD16660238
- DA-22634
- J-513425
- CS-0175481
- A895076
- BS-25135
- (1-(3-Amino-3-oxopropyl)-1H-pyrazol-4-yl)boronic acid pinacol ester
- 1093307-34-6
- 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide
-
- MDL: MFCD16660238
- インチ: InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-15-16(8-9)6-5-10(14)17/h7-8H,5-6H2,1-4H3,(H2,14,17)
- InChIKey: POZMTDBIARATTJ-UHFFFAOYSA-N
- ほほえんだ: CC1(C(C)(OB(O1)C2=CN(N=C2)CCC(N)=O)C)C
計算された属性
- せいみつぶんしりょう: 265.1597717g/mol
- どういたいしつりょう: 265.1597717g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.4Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 470.3±25.0 °C at 760 mmHg
- フラッシュポイント: 238.3±23.2 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10451-100MG |
3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide |
1093307-34-6 | 95% | 100MG |
¥ 1,630.00 | 2023-03-17 | |
TRC | T302680-5g |
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanamide |
1093307-34-6 | 5g |
$ 800.00 | 2023-09-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10451-250MG |
3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide |
1093307-34-6 | 95% | 250MG |
¥ 2,613.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10451-1g |
3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide |
1093307-34-6 | 95% | 1g |
¥6521.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10451-100mg |
3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide |
1093307-34-6 | 95% | 100mg |
¥1629.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10451-1.0g |
3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide |
1093307-34-6 | 95% | 1.0g |
¥6521.0000 | 2024-07-28 | |
A2B Chem LLC | AD40683-250mg |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanamide |
1093307-34-6 | 97% | 250mg |
$372.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10451-500mg |
3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide |
1093307-34-6 | 95% | 500mg |
¥4349.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246151-250mg |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide |
1093307-34-6 | 98% | 250mg |
¥4446.00 | 2024-08-09 | |
eNovation Chemicals LLC | D523465-1g |
3-(4-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanaMide |
1093307-34-6 | 97% | 1g |
$2188 | 2025-02-20 |
3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide 関連文献
-
1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamideに関する追加情報
Recent Advances in the Study of 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide (CAS: 1093307-34-6)
The compound 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide (CAS: 1093307-34-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic acid derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting proteases and kinases. Its unique structure, featuring a dioxaborolane ring and a pyrazole moiety, makes it a versatile building block for drug discovery and development.
Recent studies have focused on the application of this compound in the development of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The boronic acid group in 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide allows for reversible covalent binding to the active site of kinases, enhancing inhibitor potency and selectivity. Several research groups have reported the successful incorporation of this compound into potent inhibitors targeting EGFR, BTK, and other clinically relevant kinases.
In addition to its role in kinase inhibition, this compound has also been explored as a precursor for boron neutron capture therapy (BNCT) agents. BNCT is an emerging radiotherapy approach that relies on the nuclear capture of thermal neutrons by boron-10, resulting in localized tumor cell destruction. The dioxaborolane moiety in 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide can serve as a stable boron delivery vehicle, and recent preclinical studies have demonstrated its potential in enhancing tumor targeting and therapeutic efficacy.
Another area of active research involves the use of this compound in proteasome inhibition. The proteasome is a multicatalytic protease complex that regulates protein degradation, and its inhibition has been validated as a therapeutic strategy for multiple myeloma and other malignancies. The boronic acid group in 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide can form reversible covalent bonds with the proteasome's active sites, leading to potent inhibition. Recent structural studies have provided insights into the binding modes and mechanisms of action of boronic acid-based proteasome inhibitors, paving the way for the design of next-generation therapeutics.
Despite its promising applications, challenges remain in the optimization of 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide-based compounds. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and medicinal chemistry optimization. Recent advances in computational modeling and high-throughput screening have facilitated the identification of derivatives with improved pharmacokinetic and pharmacodynamic properties.
In conclusion, 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide (CAS: 1093307-34-6) represents a valuable scaffold in medicinal chemistry, with diverse applications in kinase inhibition, BNCT, and proteasome inhibition. Ongoing research efforts are expected to further elucidate its potential and expand its utility in drug discovery and therapeutic development. The integration of this compound into novel drug candidates holds great promise for addressing unmet medical needs in oncology and beyond.
1093307-34-6 (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide) 関連製品
- 84829-54-9(Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate)
- 2680529-09-1(3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid)
- 1416438-46-4(Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate)
- 1803817-76-6(1,4-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene)
- 1356777-14-4(6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide)
- 2228300-57-8(5-(5-nitropyridin-2-yl)-1,2-oxazol-4-amine)
- 895475-82-8(N-4-(1,3-benzoxazol-2-yl)phenyl-2-(4-fluorobenzenesulfonyl)acetamide)
- 2092237-77-7(2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid)
- 2169594-83-4(5-chloro-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile)
- 1093865-36-1((3-bromophenyl)-(3-chlorophenyl)methanol)
